molecular formula C10H9NO2 B6617064 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde CAS No. 1260664-38-7

1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde

Cat. No.: B6617064
CAS No.: 1260664-38-7
M. Wt: 175.18 g/mol
InChI Key: DFNFGLXEXFMRHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is a heterocyclic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by a fused ring system containing both a six-membered benzene ring and a five-membered nitrogen-containing ring. It has garnered significant interest in the scientific community due to its potential biological activities and applications in various fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde typically involves the reaction of homophthalic anhydride with imines . This reaction allows for the closure of the isoquinoline ring in one step, introducing desired pharmacophore groups at specific positions . Another common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes to form the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde and a carbonyl group. This structural feature imparts distinct reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

1-oxo-3,4-dihydro-2H-isoquinoline-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-7-2-1-3-9-8(7)4-5-11-10(9)13/h1-3,6H,4-5H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNFGLXEXFMRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CC=CC(=C21)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.